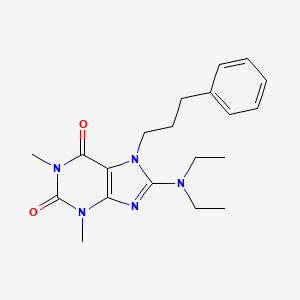
8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, commonly referred to as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by a team of researchers at the pharmaceutical company Schering-Plough Corporation. SCH 23390 has since been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity and Adrenoreceptor Affinity Research indicates that derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds with structural similarities to "8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione", show promising cardiovascular activities. Specifically, studies on 8-alkylamino derivatives have demonstrated significant antiarrhythmic and hypotensive effects, along with affinities for α(1)- and α(2)-adrenoreceptors. For example, certain derivatives displayed prophylactic antiarrhythmic activity and were able to significantly decrease both systolic and diastolic pressure, though these effects were of short duration. The exploration of the structure-activity relationships within this group has been fundamental in identifying potential therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2011).
Synthesis and Biological Activity of Purine Derivatives The synthesis of purine derivatives, including those with the core structure of 8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, has been the subject of research with the aim of discovering new biological activities. Studies have focused on the condensation reactions and the resulting antiviral and antihypertensive activities of these synthesized compounds. This research avenue is critical for the development of new pharmaceuticals with purine structures as their backbone (Nilov et al., 1995).
Pharmacological Evaluation of Purine-2,6-dione Derivatives Further investigation into 8-aminoalkyl derivatives of purine-2,6-dione has revealed their potential as ligands for serotonin receptors, showing anxiolytic and antidepressant properties. These studies not only contribute to understanding the chemical basis of psychological disorders but also pave the way for new treatments. The detailed pharmacological evaluation of these compounds highlights the importance of structural modifications in achieving desired biological effects (Chłoń-Rzepa et al., 2013).
Antitumor Activity and Vascular Relaxing Effect Research on novel heterocycles such as purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, derived from the purine structure, has shown promising antitumor activity and vascular relaxing effects. These findings are significant for the development of new chemotherapeutic agents and cardiovascular drugs, demonstrating the broad potential of purine derivatives in medical research (Ueda et al., 1987).
Eigenschaften
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHIEDMOJZFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323525 |
Source


|
| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
CAS RN |
370575-00-1 |
Source


|
| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2895641.png)
![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)


![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)
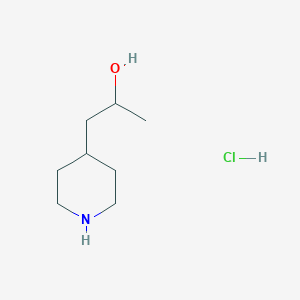
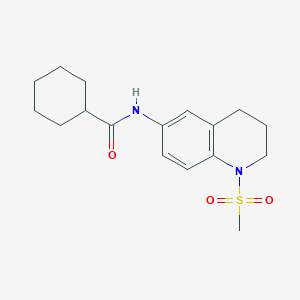

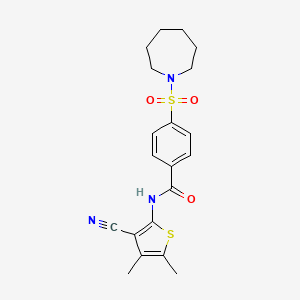
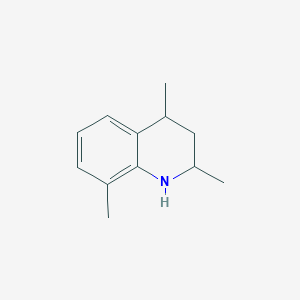
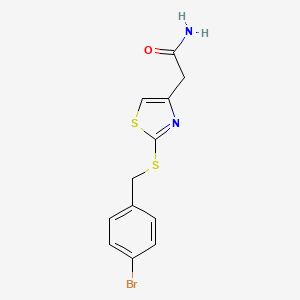
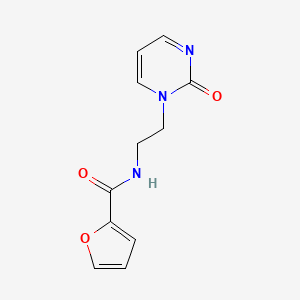
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)
